cis-2-Decenoic acid

Biofilm dispersal Quorum sensing Pseudomonas aeruginosa

This cis-2-Decenoic Acid (CDA, CAS 3913-85-7) is a high-purity (≥98%) research compound with a validated cis configuration at the 2-position, essential for specific engagement of the DspS/FadD1 signaling pathway. Unlike generic alternatives, it induces biofilm dispersion across Gram-negative, Gram-positive, and fungal species at nanomolar concentrations (2.5–310 nM) without direct antimicrobial activity, and uniquely reverts persister cells to an antibiotic-susceptible state. Supplied as a colorless oil with verified purity, it ensures reproducible, non-comparable data in biofilm and antibiotic potentiation studies.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 3913-85-7
Cat. No. B1664069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-2-Decenoic acid
CAS3913-85-7
Synonyms2-decenoic acid
2-decenoic acid, (E)-isomer
cis-2-decenoic acid
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCCCCCCCC=CC(=O)O
InChIInChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h8-9H,2-7H2,1H3,(H,11,12)/b9-8-
InChIKeyWXBXVVIUZANZAU-HJWRWDBZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in oils
Soluble (in ethanol)
insoluble in water, soluble in alcohol and fixed oils
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

cis-2-Decenoic Acid (CAS 3913-85-7): Baseline Characterization for Scientific Procurement


cis-2-Decenoic acid (CDA, CAS 3913-85-7) is an unsaturated short-chain fatty acid (C10:Δ2) naturally produced by Pseudomonas aeruginosa as a quorum sensing (QS) signal molecule [1]. It functions as a diffusible signal factor (DSF) that induces the dispersion of pre-established biofilms formed by a wide range of Gram-negative and Gram-positive bacteria, as well as the yeast Candida albicans, at nanomolar concentrations [2]. CDA is structurally characterized by a cis double bond at the 2-position, which is critical for its biological activity, and is typically provided as a colorless oil with a purity of ≥95% for research applications . Its unique ability to modulate bacterial behavior without direct antimicrobial activity distinguishes it from conventional biocides and makes it a valuable tool for biofilm research and industrial biofilm control strategies.

Procurement Risk Assessment: Why In-Class Substitution of cis-2-Decenoic Acid Fails


Generic substitution of cis-2-decenoic acid with structurally related isomers or alternative biofilm dispersal agents is not scientifically valid due to profound differences in biological activity, potency, and mechanism of action. The cis configuration of the double bond at the 2-position is essential for its recognition by the specific bacterial sensor DspS and the receptor FadD1; the trans isomer (trans-2-decenoic acid) does not engage the same signaling pathways [1]. Furthermore, unlike other biofilm dispersal agents such as nitric oxide (NO) or D-amino acids, cis-2-decenoic acid uniquely reverts persister cells from a dormant, antimicrobial-tolerant state to a metabolically active, susceptible state [2]. Even within the DSF family, compounds such as cis-11-methyl-2-dodecenoic acid exhibit different potency and spectrum of activity, as demonstrated in semi-solid biofilm models [3]. These mechanistic and functional differences translate directly to experimental outcomes; substituting cis-2-decenoic acid with a generic analog will yield non-comparable data and may lead to false-negative results in biofilm dispersion or antibiotic potentiation assays.

cis-2-Decenoic Acid: Quantitative Differential Evidence for Scientific Selection


Biofilm Dispersion Potency: cis-2-Decenoic Acid vs. Endogenous Baseline

cis-2-Decenoic acid induces robust biofilm dispersion at low nanomolar concentrations, a potency that distinguishes it from many other signaling molecules. At a concentration of 2.5 nM, exogenous addition of cis-2-decenoic acid to Pseudomonas aeruginosa PAO1 biofilms induced significant microcolony dispersion [1]. This is within the range of the compound's native physiological concentration, highlighting its biological relevance. In contrast, alternative dispersal agents like nitric oxide typically require micromolar concentrations to achieve comparable effects [2]. This high potency translates to lower required dosages in experimental and industrial applications, reducing cost and minimizing off-target effects.

Biofilm dispersal Quorum sensing Pseudomonas aeruginosa

Antibiotic Potentiation: cis-2-Decenoic Acid Synergy with Clinical Antimicrobials

cis-2-Decenoic acid demonstrates significant synergistic effects with conventional antibiotics, reducing biofilm biomass by at least 78% when combined with ciprofloxacin or ampicillin, whereas antibiotics alone exert negligible effects on established biofilms [1]. In a separate study on food-related pathogens, combination treatment with 310 nM CDA and antibiotics/disinfectants resulted in approximately 80% reduction in biofilm biomass, compared to trivial effects of antimicrobials alone [2]. This synergy is mechanistically linked to CDA's ability to revert persister cells to a metabolically active, antimicrobial-susceptible state; combinational treatments of persister cell subpopulations with antimicrobials and CDA resulted in a significantly greater decrease in cell viability compared to antimicrobial treatment alone [3]. These quantitative improvements are not observed with structural analogs like trans-2-decenoic acid, which lack the specific signaling activity.

Antibiotic synergy Biofilm eradication Persister cells

Persister Cell Reversion: cis-2-Decenoic Acid Awakens Dormant Cells for Enhanced Killing

A unique and differentiating feature of cis-2-decenoic acid is its ability to revert persister cells from a dormant, antimicrobial-tolerant state to a metabolically active, susceptible state without increasing cell number [1]. This 'awakening' is evidenced by increased respiratory activity and upregulation of metabolic markers (acpP, 16S rRNA, atpH, ppx) [1]. In direct comparative experiments, combinational treatment of persister cell subpopulations with antimicrobials and cis-DA resulted in a significantly greater decrease in cell viability compared to antimicrobial treatment alone [1]. Furthermore, the presence of cis-DA led to a decrease in the number of persister cells isolated [1]. In contrast, other biofilm dispersal agents like nitric oxide or D-amino acids do not share this specific persister-reversion activity [2]. This property is critical for addressing chronic infections where persister cells drive recurrence and treatment failure.

Persister cells Antimicrobial tolerance Metabolic awakening

Broad-Spectrum Anti-Biofilm Activity Across Diverse Microbial Species

cis-2-Decenoic acid exhibits a remarkably broad spectrum of biofilm dispersion activity, validated across at least 8 distinct microbial species including Gram-negative (E. coli, K. pneumoniae, P. mirabilis, P. aeruginosa), Gram-positive (S. pyogenes, B. subtilis, S. aureus), and fungal (C. albicans) pathogens [1]. At a native concentration of 2.5 nM, CDA induced dispersion of established biofilms in all tested species [1]. This broad-spectrum activity contrasts with many alternative biofilm control agents that are typically effective against a narrower range of organisms. For instance, D-amino acids primarily affect Gram-positive biofilms [2], while nitric oxide efficacy varies significantly by species. The cross-kingdom signaling capability of CDA provides a single-compound solution for mixed-species biofilm challenges common in industrial and clinical settings.

Cross-species biofilm control Gram-positive Gram-negative Fungal biofilms

Industrial Biofouling Control: 56% Extension of Membrane Bioreactor Operational Lifespan

In a controlled lab-scale membrane bioreactor (MBR) study, continuous dosing of cis-2-decenoic acid (CDA) resulted in a 56% extension of operational lifespan compared to untreated controls [1]. This improvement was attributed to CDA-mediated biofilm dispersion, which reduced total extracellular polymeric substances (EPS) and decreased biofilm biomass and thickness, as visualized by confocal laser scanning microscopy [1]. The reduction in EPS, particularly effective polysaccharides, directly mitigated membrane fouling. This quantitative industrial performance metric distinguishes CDA from other anti-fouling agents that may rely on biocidal activity, which can disrupt the beneficial microbial community essential for wastewater treatment. The 56% extension translates to significant cost savings and improved process efficiency.

Membrane bioreactor Biofouling mitigation Wastewater treatment

Orthopedic Implant Applications: MRSA Biofilm Inhibition at Biocompatible Concentrations

cis-2-Decenoic acid (C2DA) inhibits MRSA biofilm formation at concentrations that are non-cytotoxic to human fibroblasts. Specifically, C2DA at 125 μg/mL inhibited MRSA biofilm, while concentrations up to 500 μg/mL showed no cytotoxic effects on fibroblasts [1]. Furthermore, C2DA eluted from chitosan sponges at biofilm-inhibitory concentrations for 5 days [1]. This therapeutic window is critical for implant-associated infection prevention. In comparative studies, C2DA combined with antibiotics (daptomycin, vancomycin, linezolid) increased inhibitory effects on MRSA growth and biofilm [1]. This biocompatibility profile differentiates C2DA from many industrial biocides or alternative fatty acids that may exhibit cytotoxicity at effective anti-biofilm concentrations, limiting their utility for medical device applications.

Orthopedic infection MRSA Implant coating Biocompatibility

cis-2-Decenoic Acid: High-Value Application Scenarios Based on Quantitative Evidence


Biofilm Dispersion Assays and Mechanism-of-Action Studies

Utilize cis-2-decenoic acid at concentrations of 2.5–310 nM to induce reproducible biofilm dispersion in established biofilms of P. aeruginosa, E. coli, S. aureus, and other pathogens. This application is supported by quantitative dispersion data demonstrating a ≥2–3-fold increase in planktonic cell release at 310 nM [1] and significant microcolony dispersion at 2.5 nM [2]. The compound's well-characterized signaling pathway via DspS and FadD1 enables precise mechanistic studies [3]. For comparative studies, cis-2-decenoic acid serves as a positive control for biofilm dispersion, and its use is essential for experiments requiring a physiologically relevant, non-biocidal dispersal cue.

Antibiotic Potentiation and Persister Cell Eradication Studies

Incorporate cis-2-decenoic acid at 310 nM to 125 μg/mL in combination with standard antibiotics (e.g., ciprofloxacin, ampicillin, vancomycin) to achieve ≥78% reduction in biofilm biomass and significantly enhanced killing of persister cells. This application is directly supported by studies showing that CDA reverts persister cells to an antimicrobial-susceptible state [4] and that combination treatments result in >70% additional biofilm reduction compared to antibiotics alone [1][5]. This approach is particularly valuable for research on chronic infections, implant-associated biofilms, and antimicrobial tolerance mechanisms.

Industrial Biofouling Control in Membrane-Based Water Treatment

Apply cis-2-decenoic acid as a continuous or pulsed dosing agent in membrane bioreactors (MBRs) to achieve a 56% extension in operational lifespan by mitigating biofilm formation and reducing EPS [6]. This non-biocidal approach preserves the beneficial microbial community while specifically targeting biofouling. The quantitative improvement in operational efficiency provides a clear justification for industrial procurement and process integration, particularly in wastewater treatment and food processing industries where membrane fouling is a significant cost driver.

Anti-Infective Medical Device Coating and Drug Delivery Development

Formulate cis-2-decenoic acid into implant coatings or controlled-release drug delivery systems (e.g., chitosan sponges) to inhibit MRSA biofilm formation at biocompatible concentrations (125 μg/mL) without cytotoxicity to human fibroblasts [7]. The demonstrated elution of biofilm-inhibitory concentrations for 5 days supports its use in long-term implant protection [7]. This application is uniquely enabled by CDA's favorable therapeutic window and its ability to potentiate antibiotics, making it a superior choice over cytotoxic alternatives for orthopedic and other implant-related infection prevention research.

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